molecular formula C7H8ClN3S B1487270 5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine CAS No. 2231673-64-4

5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No. B1487270
M. Wt: 201.68 g/mol
InChI Key: UMZSXTQNJVBWQZ-UHFFFAOYSA-N
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Description

5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound with a unique structure. It belongs to the class of pyrazole derivatives , which are N-heterocyclic compounds containing a five-membered ring with adjacent nitrogen atoms. In this case, one nitrogen atom acts as a proton donor (pyrrole-type), and the other as a proton acceptor (pyridine-type) .


Synthesis Analysis

The synthesis of this compound involves constructing the thieno[2,3-c]pyrazole ring system. Researchers have explored various strategies to prepare structurally diverse pyrazole derivatives. These methods include functionalizing the pyrazole ring with different substituents (amines, carbaldehydes, halides, etc.) and forming fused systems, particularly bicyclic cores with 5:6 fusion .


Molecular Structure Analysis

The molecular formula of 5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine is C7H8ClN3S , with a molecular weight of 201.68 g/mol . The specific arrangement of atoms in the ring contributes to its diverse properties.


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Researchers have explored its reactivity in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions. These reactions allow the synthesis of more complex structures with diverse applications .


Physical And Chemical Properties Analysis

  • Boiling Point : Not specified .

properties

IUPAC Name

5-chloro-N,N-dimethyl-2H-thieno[2,3-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3S/c1-11(2)6-4-3-5(8)12-7(4)10-9-6/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZSXTQNJVBWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C=C(SC2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205335
Record name 1H-Thieno[2,3-c]pyrazol-3-amine, 5-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine

CAS RN

2231673-64-4
Record name 1H-Thieno[2,3-c]pyrazol-3-amine, 5-chloro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2231673-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Thieno[2,3-c]pyrazol-3-amine, 5-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
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5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Reactant of Route 3
5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Reactant of Route 4
5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Reactant of Route 5
5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine
Reactant of Route 6
5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine

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